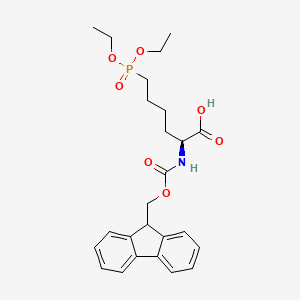

Fmoc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoicacid

Vue d'ensemble

Description

Fmoc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid is a specialty product for proteomics research . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Molecular Structure Analysis

The molecular weight of Fmoc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid is 489.50, and its molecular formula is C25H32NO7P . It contains a total of 68 bonds, including 36 non-H bonds, 15 multiple bonds, 14 rotatable bonds, 3 double bonds, and 12 aromatic bonds . It also contains 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .Applications De Recherche Scientifique

Hydrogel Formation

Fmoc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid: is utilized in the construction of hydrogels. These hydrogels are formed through self-assembly driven by aromatic π–π stacking and hydrogen bonding interactions . The hydrogels exhibit pH-controlled ambidextrous gelation , which means they can form both hydrogels and organogels at different pH values, offering significant advantages for various applications.

Drug Delivery Systems

Due to its ability to form stable hydrogels, this compound can be used as a carrier for drug delivery systems. The pH-responsive nature of the gels allows for controlled release of therapeutic agents in response to the pH changes in different environments .

Tissue Engineering

The biocompatibility and structural properties of the hydrogels make them suitable for tissue engineering applications. They can provide a scaffold that mimics the extracellular matrix, promoting cell adhesion and growth .

Biophysical Research

The compound’s unique self-assembly properties are of interest in biophysical studies. Researchers can use it to understand the fundamental processes of molecular self-organization and the formation of functional structures .

Environmental Remediation

Hydrogels derived from this compound can be employed in environmental remediation, such as dye removal from wastewater. The hydrogels can adsorb and encapsulate contaminants, facilitating their removal .

Catalysis

The self-assembled structures can act as catalysts for various chemical reactions. Their stability and surface area make them effective in catalyzing reactions in a controlled manner .

Antibacterial Applications

The compound’s hydrogels can be designed to release antibacterial agents, making them useful in creating antibacterial surfaces or treatments .

Optical and Electronic Materials

Due to the inherent hydrophobicity and aromaticity of the Fmoc moiety, materials constructed from this compound can have unique optical properties, making them suitable for applications in optoelectronics .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(2S)-6-diethoxyphosphoryl-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32NO7P/c1-3-32-34(30,33-4-2)16-10-9-15-23(24(27)28)26-25(29)31-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,3-4,9-10,15-17H2,1-2H3,(H,26,29)(H,27,28)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJGXRSOXBXZOL-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoicacid | |

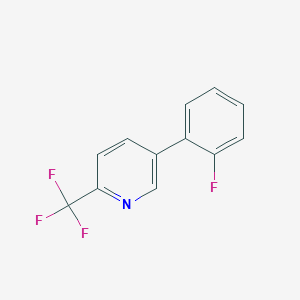

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1440346.png)